Methyl 6-iodo-2-methylnicotinate

Description

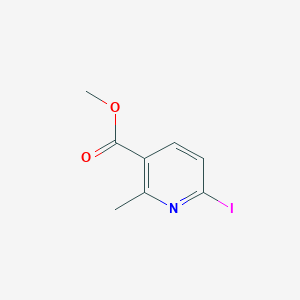

Methyl 6-iodo-2-methylnicotinate is a nicotinic acid derivative characterized by a methyl ester group at the 2-position and an iodine substituent at the 6-position of the pyridine ring. This article synthesizes data from structurally related compounds to infer comparative trends in reactivity, stability, and safety.

Properties

Molecular Formula |

C8H8INO2 |

|---|---|

Molecular Weight |

277.06 g/mol |

IUPAC Name |

methyl 6-iodo-2-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C8H8INO2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3 |

InChI Key |

KENJXEANVZCLHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)I)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 6-iodo-2-methylnicotinate typically involves the iodination of 6-methylnicotinic acid followed by esterification. One common method includes the following steps:

Iodination: 6-methylnicotinic acid is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 6-position.

Esterification: The iodinated product is then esterified using methanol in the presence of an acid catalyst to form this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-iodo-2-methylnicotinate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and boron reagents are typically used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted nicotinates.

Scientific Research Applications

Methyl 6-iodo-2-methylnicotinate has several applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-iodo-2-methylnicotinate involves its interaction with specific molecular targets. While detailed studies are limited, it is believed to exert its effects through the modulation of biological pathways involving nicotinic acid derivatives. The compound may influence cellular processes by binding to receptors or enzymes, leading to changes in cellular function .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : The iodine atom in this compound increases molecular weight (vs. methyl or chloro analogs) and may enhance electrophilic reactivity, similar to iodinated isonicotinates .

- Steric Hindrance : The 2-methyl group likely reduces rotational freedom compared to unsubstituted methyl nicotinate .

- Polarity: Nitrile or amino substituents (e.g., in 2-Amino-6-methylnicotinonitrile) introduce polar functional groups, altering solubility and toxicity profiles .

Physical and Chemical Properties

Available data on analogs suggest trends in stability and reactivity:

Notes:

Critical Differences :

- Halogenated Compounds: Iodine or chlorine substituents (e.g., in Methyl 6-amino-2-chloro-3-iodoisonicotinate) may require stricter storage (e.g., locked cabinets) due to higher reactivity .

- Nitrile Hazard: 2-Amino-6-methylnicotinonitrile’s nitrile group correlates with acute toxicity and carcinogenic risk, necessitating advanced safety protocols .

Biological Activity

Methyl 6-iodo-2-methylnicotinate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H8N2O2I

- Molecular Weight : 292.06 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptor Modulation : This compound may act as a modulator for certain neurotransmitter receptors, influencing pathways related to inflammation and pain response.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, potentially making it useful in treating infections.

Case Studies and Research Findings

- Neuroprotective Effects :

- Anti-inflammatory Properties :

- Antimicrobial Activity :

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Enhanced cell viability | |

| Anti-inflammatory | Reduced cytokine levels | |

| Antimicrobial | Effective against Gram-positive bacteria |

Table 2: Comparative MIC Values Against Common Pathogens

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.